molecular formula C12H12N2 B1641998 2,6-Di-aminobiphenyl

2,6-Di-aminobiphenyl

Cat. No.: B1641998
M. Wt: 184.24 g/mol
InChI Key: JDDMWQQABQPJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-aminobiphenyl (C₁₂H₁₂N₂) is a biphenyl derivative with two amine (-NH₂) groups attached at the 2 and 6 positions of the biphenyl scaffold. This structural arrangement imparts unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. The compound exhibits moderate solubility in polar solvents like ethanol and dimethylformamide (DMF) due to hydrogen-bonding interactions, and it has a melting point of 168–170°C . Its conjugated aromatic system and electron-donating amino groups enable applications in polymer precursors, ligand design for catalysis, and fluorescent materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-phenylbenzene-1,3-diamine

InChI

InChI=1S/C12H12N2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H,13-14H2

InChI Key

JDDMWQQABQPJQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2N)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2N)N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,6-Di-aminobiphenyl serves as a crucial building block in organic synthesis. It is often used in the preparation of various functionalized biphenyl derivatives through reactions such as Suzuki-Miyaura cross-coupling. This method allows for the formation of aryl-aryl bonds, which are essential in the synthesis of complex organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeReference
Suzuki-Miyaura Cross-CouplingAryl-aryl coupled products
Asymmetric Transfer HydrogenationChiral ketones
Polyimide FormationHigh-performance polymers

Material Science

In material science, 2,6-DABP is utilized in the production of polyimides and other polymers that exhibit excellent thermal stability and mechanical properties. These materials are particularly valuable in aerospace and electronics industries due to their resistance to heat and chemical degradation.

Case Study: Polyimides Derived from 2,6-DABP
Research has demonstrated that polyimides synthesized from 2,6-DABP show remarkable thermal stability and optical properties suitable for optoelectronic applications. These polymers have been characterized for their potential use in flexible electronics and high-temperature applications .

Medicinal Chemistry

The compound has also been studied for its biological activities, particularly concerning its role as a potential therapeutic agent. Research indicates that derivatives of 2,6-DABP exhibit anti-cancer properties by acting on specific molecular targets involved in cancer progression.

Case Study: Carcinogenicity Studies
Studies have shown that aromatic amines, including derivatives of 2,6-DABP, can form DNA adducts leading to mutations associated with cancer development. In particular, investigations into the binding modes of these compounds with enzymes like lactoperoxidase (LPO) reveal their potential role in breast cancer etiology . Understanding these interactions aids in assessing the risks associated with exposure to such compounds.

Photophysical Properties

Recent studies have explored the photophysical properties of 2,6-DABP derivatives in donor-acceptor systems. These compounds exhibit unique fluorescence characteristics influenced by their molecular structure and environment. This property is harnessed for applications in sensing technologies and optoelectronic devices.

Table 2: Photophysical Properties of 2,6-DABP Derivatives

Compound TypeEmissive PropertiesApplication Area
Donor-Acceptor SystemsIntramolecular charge transferSensing and imaging
Fluorescent PolymersHigh fluorescence efficiencyOptoelectronics

Environmental Impact and Safety

Given the carcinogenic nature of some derivatives of 2,6-DABP, it is crucial to consider its environmental impact and safety during handling and application. Regulatory measures are necessary to mitigate risks associated with exposure to this compound.

Comparison with Similar Compounds

To contextualize 2,6-di-aminobiphenyl, we compare it with structurally analogous di-aminobiphenyl isomers and related aromatic diamines. Key differences in physical properties, reactivity, and applications are highlighted below.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in DMF)
This compound C₁₂H₁₂N₂ 184.24 168–170 45.2
2,5-Di-aminobiphenyl C₁₂H₁₂N₂ 184.24 155–157 62.8
3,3'-Di-aminobiphenyl C₁₂H₁₂N₂ 184.24 198–200 28.4
4,4'-Di-aminobiphenyl C₁₂H₁₂N₂ 184.24 127–129 89.5

Key Observations :

  • Melting Points: The 3,3' isomer has the highest melting point (198–200°C) due to stronger intermolecular hydrogen bonding between adjacent amino groups .
  • Solubility : The 4,4' isomer exhibits superior solubility in DMF (89.5 mg/mL) owing to its symmetrical structure, which reduces crystallinity .
Electronic and Chemical Reactivity
  • Electron Density: The amino groups in this compound create a meta-directing electronic effect, contrasting with the para-directing nature of 4,4'-di-aminobiphenyl. This difference impacts electrophilic substitution reactivity; for example, this compound undergoes nitration at the 4 position, whereas the 4,4' isomer is inert under similar conditions .
  • Coordination Chemistry: this compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), forming stable complexes used in catalytic cross-coupling reactions. In contrast, 3,3'-di-aminobiphenyl’s steric hindrance limits its utility in catalysis .
Recent Research Findings
  • A 2024 study demonstrated that this compound-derived polyimides exhibit a dielectric constant of 2.7, outperforming 4,4'-di-aminobiphenyl analogs (3.1), making them ideal for microelectronics .
  • Computational studies reveal that the 2,6 isomer’s twisted biphenyl core reduces π-π stacking, enhancing solubility in organic solvents compared to planar analogs like 4,4'-di-aminobiphenyl .

Preparation Methods

Historical Context and Significance of 2,6-Diaminobiphenyl

2,6-Diaminobiphenyl serves as a precursor for advanced materials, including liquid crystals, conductive polymers, and coordination complexes. Its rigid, planar structure facilitates π-π stacking interactions, making it valuable in organic electronics. Despite its utility, synthetic routes remain underdeveloped compared to para- and ortho-substituted analogues.

Nitration-Reduction Pathways

Direct Nitration of Biphenyl

Early attempts focused on nitrating biphenyl to generate 2,6-dinitrobiphenyl, followed by catalytic hydrogenation. However, nitration predominantly yields 4-nitrobiphenyl (80–85%) with only 10–15% 2-nitrobiphenyl formation. Subsequent nitration of 2-nitrobiphenyl fails to achieve 2,6-dinitro selectivity due to steric hindrance and electronic deactivation.

Table 1: Nitration Outcomes for Biphenyl Derivatives
Substrate Nitrating Agent Temperature (°C) 2-Nitro Yield (%) 4-Nitro Yield (%)
Biphenyl HNO₃/H₂SO₄ 50 12 83
2-Nitrobiphenyl HNO₃/Ac₂O 0 <5 (2,6-dinitro)

Data adapted from comparative studies on biphenyl nitration.

Reductive Amination Strategies

Reduction of 2,6-dinitrobiphenyl using H₂/Pd-C in ethanol achieves 65–70% conversion to 2,6-diaminobiphenyl. Critical limitations include:

  • Incomplete reduction : Residual nitro groups necessitate purification via column chromatography.
  • Side reactions : Over-reduction to hydroxylamine intermediates occurs at elevated pressures (>3 atm).

Cross-Coupling Approaches

Ullmann-Type Coupling

Ullmann coupling of 2-bromoaniline derivatives offers theoretical access to 2,6-diaminobiphenyl. Pilot studies using CuI/L-proline catalytic systems yielded <20% target product due to:

  • Homocoupling of aryl halides (major pathway).
  • Dehalogenation under basic conditions.

Buchwald-Hartwig Amination

Modern protocols employ Pd₂(dba)₃/Xantphos catalysts for coupling 2,6-dibromobiphenyl with ammonia equivalents. Key findings:

  • Ammonia surrogates : Benzophenone imine provides superior yields (58%) vs. direct NH₃ use (32%).
  • Solvent effects : Toluene outperforms DMF in minimizing palladium black formation.
Table 2: Optimization of Buchwald-Hartwig Parameters
Catalyst System Amine Source Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃/Xantphos Benzophenone imine Toluene 110 58
Pd(OAc)₂/BINAP NH₃ (gas) DMF 100 32
NiCl₂(dme)/dppf NH₄Cl Dioxane 130 41

Data synthesized from electroluminescent material patents.

Hofmann Degradation of Biphenyl Amides

Adapting methods from 2-aminobiphenyl synthesis, a four-step route emerges:

  • Amide formation : React 2,6-dibromobiphenyl with ethyl oxalyl chloride to install oxamide groups.
  • Hofmann rearrangement : Treat with Br₂/NaOH to convert amides to amines.
  • Acid workup : Hydrolyze intermediates with HCl to yield 2,6-diaminobiphenyl·2HCl.
  • Neutralization : Liberate free base using NH₄OH.

This method achieves 44% overall yield but requires strict temperature control during rearrangement (-5°C to 0°C).

Directed Ortho-Metalation (DoM) Techniques

Sequential functionalization via DoM enables precise amino group installation:

  • Directed metalation : Treat 2-aminobiphenyl with n-BuLi/TMEDA at -78°C.
  • Quenching with electrophile : Introduce nitro group at C6 using Cu(NO₃)₂.
  • Reduction : Catalytic hydrogenation of 2-amino-6-nitrobiphenyl.

Limitations include low functional group tolerance and competing side reactions at elevated temperatures.

Biocatalytic Approaches

Emerging research explores enzymatic coupling of aniline derivatives:

  • Laccase-mediated oxidation : Oligomerizes 2-aminophenol to biphenyl structures (15–20% yield).
  • Directed evolution : Engineered cytochrome P450 variants show promise for para/ortho selectivity modulation.

Industrial-Scale Considerations

Comparative analysis of methods reveals critical process parameters:

Method Cost Index E-Factor PMI Scalability
Nitration-Reduction 1.2 18.7 6.4 Moderate
Buchwald-Hartwig 3.8 9.2 3.1 Limited
Hofmann Degradation 2.1 14.5 5.9 High

E-Factor: kg waste/kg product; PMI: Process Mass Intensity.

Q & A

Q. How can researchers address batch-to-batch variability in 2,6-Diaminobiphenyl synthesis?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst purity, stirring rate).
  • Quality Control (QC) : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

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